2-(2-Chloroethoxy)isoindoline-1,3-dione is a specialized bifunctional reagent belonging to the N-alkoxyphthalimide class of compounds. Its core function is to serve as a stable, protected precursor for the introduction of the O-(2-chloroethyl)hydroxylamine moiety into target molecules. Unlike standard Gabriel reagents such as N-(2-chloroethyl)phthalimide which are used to synthesize primary amines (R-NH2), this compound is specifically designed for the synthesis of O-substituted hydroxylamines, also known as alkoxyamines (R-O-NH2). [REFS-2, REFS-3] This structural difference is critical, as the resulting N-O bond provides unique chemical properties and reactivity for applications in medicinal chemistry and bioconjugation.
Procurement of this compound is driven by the need to synthesize an alkoxyamine (-O-NH2) functional group, not a primary amine (-CH2-NH2). Substituting 2-(2-Chloroethoxy)isoindoline-1,3-dione with a structurally similar but functionally distinct Gabriel reagent like N-(2-chloroethyl)phthalimide will lead to complete synthesis failure for the intended application. The latter reagent lacks the critical N-O bond and will instead produce a primary amine, a fundamentally different product with distinct reactivity, basicity, and biological properties. [REFS-1, REFS-2] This makes the two classes of reagents non-interchangeable for any protocol requiring the unique nucleophilicity or bioconjugation capabilities of an alkoxyamine.
The primary value of N-alkoxyphthalimides is their function as stable, crystalline surrogates for hydroxylamines, enabling O-alkylation reactions. Subsequent deprotection, typically via hydrazinolysis, efficiently liberates the desired O-substituted hydroxylamine (alkoxyamine). [1] This two-step sequence provides a reliable route to alkoxyamines, which are challenging to synthesize directly due to the high reactivity and instability of free hydroxylamine. This compound provides the specific 2-chloroethoxy sidechain, making it a direct precursor for molecules containing the aminooxyethyl ether moiety.
| Evidence Dimension | Synthetic utility |
| Target Compound Data | Enables synthesis of R-O-CH2CH2-O-NH2 derivatives after nucleophilic substitution and deprotection. |
| Comparator Or Baseline | Standard Gabriel reagents (e.g., N-(2-chloroethyl)phthalimide) yield primary amines (R-CH2CH2-NH2). |
| Quantified Difference | Qualitative: Produces a fundamentally different chemical class (alkoxyamine vs. primary amine). |
| Conditions | Standard SN2 alkylation followed by hydrazinolysis for deprotection. |
This is the only viable phthalimide-based approach for researchers needing to synthesize molecules containing the specific aminooxyethyl ether functional group.
In nucleophilic substitution reactions, alkyl chlorides are inherently less reactive than their corresponding alkyl bromides. This is due to the higher bond dissociation energy of the C-Cl bond (approx. 339 kJ/mol) compared to the C-Br bond (approx. 285 kJ/mol). [1] While a direct kinetic comparison for this specific compound is not available, this principle means that 2-(2-Chloroethoxy)isoindoline-1,3-dione will react more slowly and under more forcing conditions than its bromo-analog. This reduced reactivity can be a significant process advantage, allowing for greater control, improved selectivity, and prevention of side reactions when working with complex, multifunctional, or base-sensitive substrates. [2]
| Evidence Dimension | Carbon-Halogen Bond Dissociation Energy |
| Target Compound Data | ~339 kJ/mol (for a typical primary C-Cl bond) |
| Comparator Or Baseline | N-(2-Bromoethoxy)phthalimide: ~285 kJ/mol (for a typical primary C-Br bond) |
| Quantified Difference | The C-Cl bond is approximately 19% stronger, implying lower reactivity. |
| Conditions | General data for primary alkyl halides. |
For complex or sensitive syntheses, the chloro-compound offers a more controllable and potentially higher-yielding alternative to the more reactive bromo-analog, justifying its selection for process robustness.
The alkoxyamine (or aminooxy) functional group is a cornerstone of bio-orthogonal chemistry. Its unique nucleophilicity allows for highly specific, chemoselective reaction with aldehydes and ketones under physiological conditions to form stable oxime linkages. [1] This reaction, known as oxime ligation, is widely used for protein labeling, drug targeting, and constructing complex bioconjugates. [2] Using 2-(2-Chloroethoxy)isoindoline-1,3-dione to install a protected aminooxy group onto a linker or molecule of interest is a key step in preparing it for subsequent conjugation to a biomolecule or another synthetic partner.
| Evidence Dimension | Downstream application |
| Target Compound Data | Yields an aminooxy group, which is highly effective for oxime ligation. |
| Comparator Or Baseline | Primary amines (from standard Gabriel reagents) react less selectively with carbonyls, often requiring reductive amination and being prone to side reactions in complex biological media. |
| Quantified Difference | Qualitative: Enables highly chemoselective bio-orthogonal ligation, which is not feasible with primary amine products. |
| Conditions | Bioconjugation in aqueous buffers, typically pH 4-7. |
This compound is a critical building block for researchers developing advanced bioconjugates, antibody-drug conjugates (ADCs), or PROTACs that rely on oxime ligation for their assembly.
Where the target active pharmaceutical ingredient (API) contains an O-alkylhydroxylamine moiety, this reagent serves as a key building block. Its use is indicated when a more controlled, less reactive electrophile is needed to avoid side reactions with other sensitive functional groups present on the substrate, ensuring higher purity of the intermediate. [1]
For projects requiring the site-specific modification of proteins, surfaces, or nanoparticles, this compound can be used to introduce the aminooxyethyl handle. The subsequent deprotection reveals the aminooxy group, priming the molecule for highly selective oxime ligation with an aldehyde- or ketone-tagged binding partner in complex biological media. [2]
In the construction of complex therapeutic modalities like PROTACs or ADCs, the stability and reactivity of linkers are critical. This reagent allows for the incorporation of a stable ether-linked aminooxy group into a linker chain, providing a reliable point for subsequent conjugation to a payload or protein ligand via oxime chemistry.